tert-butyl 5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate

Lipophilicity XLogP3 QSAR

The tert-butyl ester imidazolone solves orthogonal protection challenges in complex syntheses. - Exclusive acid-lability (TFA/DCM) leaves methyl/ethyl esters intact, enabling stepwise deprotection in PROTAC assembly. - +0.6 XLogP3 and low TPSA (67.4 Ų) enhance passive membrane diffusion for prodrug design. - Crystalline solid, ≥95% purity; simplifies handling and scale-up for API process chemistry.

Molecular Formula C9H14N2O3
Molecular Weight 198.222
CAS No. 87214-68-4
Cat. No. B2589136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate
CAS87214-68-4
Molecular FormulaC9H14N2O3
Molecular Weight198.222
Structural Identifiers
SMILESCC1=C(NC(=O)N1)C(=O)OC(C)(C)C
InChIInChI=1S/C9H14N2O3/c1-5-6(11-8(13)10-5)7(12)14-9(2,3)4/h1-4H3,(H2,10,11,13)
InChIKeyOPOHUNOHANROOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 5-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate – Identity and Procurement Profile


tert-Butyl 5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate (CAS 87214-68-4) is a heterocyclic small molecule belonging to the 2,3-dihydro-1H-imidazol-2-one (imidazolone) class, featuring a tert-butyl ester at the 4-position and a methyl substituent at the 5-position of the imidazole ring [1]. The compound has a molecular formula of C₉H₁₄N₂O₃, a molecular weight of 198.22 g/mol, a computed XLogP3 of 0.6, a topological polar surface area of 67.4 Ų, and two hydrogen-bond donor sites [1]. It is commercially supplied as a crystalline solid with typical purity specifications of 95% or higher, and is handled as a non-hazardous research chemical under standard storage conditions (cool, dry environment) . The imidazolone core provides a versatile scaffold for further synthetic elaboration, and the tert-butyl ester functionality serves a dual role as both a lipophilicity-modulating group and an acid-labile carboxyl protecting group [1].

Scaffold Imidazolone core for synthetic elaboration and heterocycle library design
Protecting Group Acid-labile tert-butyl ester supports orthogonal deprotection strategies
Format Crystalline solid, consistent purity for process chemistry research
Selection Logic Requires ester that remains intact under basic LiOH/THF conditions

Why Ester Substitution Fails: tert-Butyl Orthogonal Reactivity


Within the 5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate family, the ester moiety is not a passive structural detail but a decisive determinant of lipophilicity, deprotection chemistry, and synthetic compatibility. The methyl ester (CAS 53064-64-5, XLogP3 = −0.4), ethyl ester (CAS 82831-19-4, XLogP3 = −0.1), and carboxylic acid (CAS 101184-09-2, XLogP3 = −0.7) each present distinct reactivity profiles that preclude their simple interchange with the tert-butyl ester (XLogP3 = +0.6) [1][2]. Critically, the tert-butyl ester can be selectively cleaved under acidic conditions (e.g., TFA/DCM) while methyl and ethyl esters remain intact; conversely, methyl esters are cleaved under basic conditions (e.g., LiOH/THF/H₂O) that leave the tert-butyl ester unaffected, enabling true orthogonal protection strategies in multi-step syntheses [3]. The approximately 1.0–1.3 log-unit lipophilicity gap between the tert-butyl ester and its nearest analogs translates to a >10-fold difference in organic/aqueous partitioning behavior, which directly impacts solubility, chromatographic retention, and membrane permeability in downstream applications [1][2]. Generic substitution based solely on imidazolone scaffold identity without accounting for ester-specific properties will compromise synthetic route orthogonality, alter physicochemical profiles, and may invalidate established deprotection protocols.

1
Ester Reactivity Profile
Methyl and ethyl esters lack orthogonal acid-lability. Swapping with tert-butyl may compromise deprotection sequence compatibility.
2
Lipophilicity Shift
XLogP3 difference of 1.0–1.3 units vs. methyl/ethyl esters may alter chromatographic retention and membrane partitioning in downstream assays.
3
Carbonyl Steric Protection
Smaller alkyl esters lack the steric shielding of the tert-butyl group, potentially increasing susceptibility to nucleophilic side reactions.

Product-Specific Quantitative Differentiation Evidence


Lipophilicity Advantage vs. Methyl, Ethyl, and Acid Congeners

The tert-butyl ester (CAS 87214-68-4) exhibits a computed XLogP3 value of +0.6, which is substantially higher than the methyl ester (CAS 53064-64-5, XLogP3 = −0.4), the ethyl ester (CAS 82831-19-4, XLogP3 = −0.1), and the free carboxylic acid (CAS 101184-09-2, XLogP3 = −0.7) [1][2]. This represents a positive logP shift of +1.0 to +1.3 units relative to the comparator pool, corresponding to an approximately 10- to 20-fold greater equilibrium partition into an organic phase [1].

Lipophilicity Advantage
Reported
XLogP3 = 0.6 (tert-butyl)
Δ +1.0 to +1.3 vs. methyl/ethyl/acid
tBu ester +0.6
Me ester −0.4
Supports organic-phase extraction and reversed-phase HPLC resolution context.
Computed XLogP3 values; experimental logP may differ.
Lipophilicity XLogP3 QSAR Drug-likeness Medicinal chemistry

Orthogonal Deprotection: Acid-Cleavable tert-Butyl vs. Base-Cleavable Methyl Ester

In a published PROTAC synthesis protocol, the tert-butyl ester moiety is selectively removed using 1:1 TFA/DCM (acidic conditions), while methyl ester deprotection requires orthogonal basic conditions (LiOH in water/THF, 2 hours at room temperature) [1]. This demonstrates that in a molecule bearing both tert-butyl and methyl esters, the tert-butyl group can be removed without affecting the methyl ester, and vice versa, enabling sequential deprotection strategies that are impossible if only one ester type is used [1].

Orthogonal Deprotection
Method context
tert-Butyl: TFA/DCM (acid)
Methyl: LiOH/THF/H₂O (base)
No cross-reactivity reported between conditions.
Enables sequential deprotection in multi-step syntheses.
PROTAC synthesis protocol, Scheme 3, PMC6561380.
Orthogonal protection Deprotection chemistry Multi-step synthesis PROTAC synthesis Solid-phase peptide synthesis

Hydrogen-Bond Donor Profile and Membrane Permeability

The tert-butyl ester possesses 2 hydrogen-bond donor (HBD) sites, whereas the free carboxylic acid analog (CAS 101184-09-2) possesses 3 HBD sites (the additional donor arising from the –COOH proton) [1][2]. A higher HBD count is associated with increased desolvation penalty for membrane permeation and reduced passive oral absorption per Lipinski's Rule of Five. Simultaneously, the tert-butyl ester's topological polar surface area (67.4 Ų) is 11 Ų lower than that of the carboxylic acid (78.4 Ų), further favouring passive membrane transit [1][2].

H-Bond Donor & TPSA
Reported
HBD: 2
TPSA: 67.4 Ų
ΔHBD = −1 vs. carboxylic acid; ΔTPSA = −11 Ų
Profile may support passive membrane permeability context.
Computed values; suitable for ranking, not absolute prediction.
Hydrogen bonding Bioavailability Permeability Prodrug design Lipinski's rules

Steric Bulk and Conformational Flexibility

The tert-butyl ester has 3 rotatable bonds [1]. In contrast, the methyl ester and carboxylic acid have 2 and 1 rotatable bonds, respectively [2][3]. The additional rotatable bond arises from the tert-butyl C–O and C–C linkages and, combined with the bulky tert-butyl group, introduces greater conformational flexibility and steric encumbrance around the ester group. This steric shielding can protect the ester carbonyl from nucleophilic attack, enhancing stability under certain reaction conditions [1].

Steric & Conformational
Reported
Rotatable bonds: 3
Steric group: C(CH₃)₃
+1 rotB vs. methyl ester; significantly greater steric bulk.
Supports carbonyl stability context and conformational adaptation review.
Computationally determined rotatable bond count.
Steric hindrance Rotatable bonds Conformational analysis Ligand efficiency Molecular recognition

Commercial Availability and Purity Benchmarking

The tert-butyl ester is stocked by multiple specialty chemical suppliers with documented purity specifications. AKSci offers the compound at ≥95% purity under cat. no. 5037CU, with long-term storage recommended in a cool, dry place and full quality assurance backing for each batch . Ambeed similarly lists the compound at 95% purity under cat. no. A1091736 . In comparison, the methyl ester (CAS 53064-64-5) is also available at ≥95% purity , but only the tert-butyl ester combines this purity level with the orthogonal deprotection capability and higher lipophilicity documented above. Procurement from multiple validated sources reduces supply-chain risk for long-term research programmes.

Purity Benchmarking
Context-dependent
Purity ≥95%
Comparable minimum purity across all four analogs.
Multi-vendor availability at consistent specification may support procurement resilience.
Specifications from supplier product pages; independent verification advised.
Commercial sourcing Purity specification Quality assurance Procurement Research chemical

Priority Application Scenarios


Orthogonal Protection in Multi-Step Medicinal Chemistry

The tert-butyl ester's exclusive acid-lability (TFA/DCM cleavage) makes it the only member of the 5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate family that can be selectively deprotected in the presence of a methyl or ethyl ester elsewhere in the same molecule [1]. This property is critical in PROTAC synthesis, where sequential unveiling of carboxyl groups is required for stepwise bi-functional conjugate assembly [1]. Researchers developing imidazolone-based heterocycle libraries should procure this compound when their synthetic route demands an ester protecting group that remains intact under basic LiOH/THF conditions yet cleaves cleanly under mild acidolysis.

Lipophilicity-Driven Membrane-Permeable Probe Design

With an XLogP3 of +0.6—substantially higher than the methyl ester (−0.4), ethyl ester (−0.1), and carboxylic acid (−0.7)—the tert-butyl ester is the preferred starting scaffold when designing cell-permeable imidazolone probes or prodrugs [2]. The compound's reduced hydrogen-bond donor count (2 vs. 3 for the acid) and lower TPSA (67.4 vs. 78.4 Ų for the acid) further support passive membrane diffusion, as predicted by Lipinski's Rule of Five [2]. Medicinal chemists aiming to optimize imidazolone series for oral bioavailability or blood-brain barrier penetration should prioritise this ester over more polar congeners.

Sterically Shielded Intermediates for Carbonyl Stability

The bulky tert-butyl group provides steric shielding of the ester carbonyl, reducing susceptibility to nucleophilic attack relative to the methyl and ethyl esters [3]. This property is advantageous in synthetic sequences involving strongly nucleophilic reagents (e.g., Grignard additions, LiAlH₄ reductions at other functional groups) where an unprotected or less hindered ester would undergo undesired side reactions. The additional rotatable bond (3 vs. 2 for methyl ester) combined with steric bulk offers a unique conformational profile that can influence diastereoselectivity in asymmetric transformations on the imidazolone scaffold [3].

Crystalline Intermediate for Process Chemistry and Scale-Up

The tert-butyl ester is noted for its crystalline nature, which facilitates consistent purity, ease of handling, and accurate weighing during process development and scale-up [4]. In contrast, lower-molecular-weight analogs (the methyl ester and carboxylic acid) may exhibit different crystallinity profiles that complicate downstream purification. When developing scalable routes to imidazolone-containing active pharmaceutical ingredients (APIs), the combination of crystalline form, orthogonal deprotection chemistry, and multi-supplier commercial availability at ≥95% purity makes this compound a robust choice for process chemistry campaigns [1][4].

Application
Selection Property
Validation Focus
Orthogonal Protection in Multi-Step Synthesis
Acid-labile tert-butyl ester for orthogonal deprotection with base-stable methyl esters
Confirm selective cleavage under TFA/DCM without affecting methyl ester moieties
Lipophilicity-Driven Probe Design
Higher XLogP3 and reduced HBD count vs. acid congener
Assess membrane permeability in cell-based assays vs. more polar esters
Sterically Shielded Carbonyl Intermediate
Bulky tert-butyl group provides steric protection of ester carbonyl
Stability monitoring in the presence of nucleophilic reagents
Crystalline Intermediate for Scale-Up Research
Crystalline solid form with multi-vendor availability at ≥95% purity
Batch-to-batch purity and crystallinity consistency review
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